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Introduction
The advent of CRISPR-Cas9 technology has revolutionized the field of gene editing, offering a

powerful tool for precise genetic modification.[1][2] A critical step in any gene-editing workflow

is the accurate quantification of editing efficiency and the identification of the resulting genetic

modifications. This document provides detailed application notes and protocols for two widely

used methods: TIDE (Tracking of Indels by Decomposition) and TIDER (Tracking of Insertion,

Deletions, and Recombination events).[3][4][5] These Sanger sequencing-based methods offer

a rapid, cost-effective, and informative alternative to more complex and expensive techniques

like next-generation sequencing for the initial assessment of gene editing outcomes.

TIDE is designed to identify and quantify the frequency of insertions and deletions (indels)

generated by the non-homologous end joining (NHEJ) repair pathway following a CRISPR-

Cas9 induced double-strand break (DSB). TIDER is an extension of this method, tailored for

assessing template-mediated editing events, such as point mutations, introduced via the

homology-directed repair (HDR) pathway.
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The CRISPR-Cas9 system consists of two key components: the Cas9 nuclease, which acts as

a molecular scissor to cut DNA, and a guide RNA (gRNA) that directs the Cas9 to a specific

target sequence in the genome. The gRNA is designed to be complementary to the target DNA

sequence, ensuring the precision of the cut. Once the Cas9 protein creates a DSB, the cell's

natural DNA repair mechanisms are activated.

There are two primary repair pathways:

Non-Homologous End Joining (NHEJ): This is the more common and error-prone pathway. It

often results in small random insertions or deletions (indels) at the site of the DSB, which can

lead to frameshift mutations and gene inactivation.

Homology-Directed Repair (HDR): This pathway uses a homologous DNA template to

precisely repair the break. Scientists can introduce an external DNA template with desired

genetic changes, allowing for the insertion of specific sequences or the correction of

mutations.

Quantitative Data Summary
The following table summarizes the key characteristics and outcomes of the TIDE and TIDER

analysis methods.
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Parameter
TIDE (Tracking of Indels by
Decomposition)

TIDER (Tracking of
Insertion, DEletions and
Recombination events)

Primary Application

Quantification of non-

templated insertions and

deletions (indels) from NHEJ.

Quantification of templated

mutations from HDR and non-

templated indels.

Input Requirement

2 Sanger sequencing traces

(control and experimental

sample).

3 Sanger sequencing traces

(control, experimental sample,

and reference template).

Output

Quantitative spectrum of indels

around the cut site, including

their frequency and size.

Quantification of templated

mutations and the spectrum of

non-templated indels.

Typical Efficiency Range

Dependent on the specific

guide RNA, cell type, and

delivery method. TIDE

provides the data to assess

this.

Generally lower than NHEJ-

mediated indels. TIDER helps

to quantify the success of the

HDR event.

Web Tool Availability --INVALID-LINK-- --INVALID-LINK--

Experimental Protocols
Protocol 1: Sample Preparation for TIDE and TIDER
Analysis
This protocol outlines the steps for generating the necessary PCR amplicons for subsequent

Sanger sequencing and analysis.

1. Genomic DNA Isolation:

Isolate genomic DNA from both the control (e.g., cells transfected with gRNA only or
untransfected) and the experimental cell populations (transfected with Cas9 and gRNA, and
for TIDER, also with the donor template).
Standard DNA isolation kits or protocols like proteinase K and phenol/chloroform extraction
can be used.
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2. PCR Amplification:

Design PCR primers to amplify a region of approximately 500-800 base pairs surrounding
the CRISPR target site.
Perform PCR amplification of the target locus from the genomic DNA of both control and
experimental samples.
For TIDER, a third PCR product is required as a reference for the templated edit. This can be
generated by various methods, such as annealing two overlapping PCR products that
contain the desired edit.

3. PCR Product Purification:

Run an aliquot of the PCR products on a 1-2% agarose gel to verify the presence of a single,
sharp band of the expected size.
Purify the PCR products using a commercial PCR purification kit to remove primers, dNTPs,
and other reaction components.

4. Sanger Sequencing:

Send the purified PCR products for standard Sanger sequencing. Use the same forward or
reverse primer for all samples to ensure consistency.
For TIDE, you will have two sequencing reads (control and experimental).
For TIDER, you will have three sequencing reads (control, experimental, and reference
template).

Protocol 2: Data Analysis using the TIDE Web Tool
1. Access the TIDE Web Tool:

Navigate to the TIDE website: --INVALID-LINK--.

2. Upload Sequencing Files:

Select the "TIDE" analysis option.
Upload the Sanger sequencing file (.ab1) from your control sample.
Upload the Sanger sequencing file from your experimental sample.

3. Input Guide RNA Sequence:
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Enter the 20-nucleotide guide RNA sequence that targets the amplified region.

4. Run Analysis:

Click the "Submit" button to initiate the analysis.

5. Interpret Results:

The TIDE tool will provide a graphical representation and a table detailing the percentage of
the population with indels, the size and frequency of the most common indels, and an overall
editing efficiency score.

Protocol 3: Data Analysis using the TIDER Web Tool
1. Access the TIDER Web Tool:

Navigate to the TIDE website: --INVALID-LINK--.

2. Upload Sequencing Files:

Select the "TIDER" analysis option.
Upload the Sanger sequencing file from your control sample.
Upload the Sanger sequencing file from your experimental sample.
Upload the Sanger sequencing file from your reference template.

3. Input Guide RNA Sequence:

Enter the 20-nucleotide guide RNA sequence.

4. Define the Allele of Interest:

Specify the exact sequence of the desired templated edit.

5. Run Analysis:

Submit the data for analysis.

6. Interpret Results:
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TIDER will output the percentage of the desired templated edit (HDR efficiency), the
percentage of non-templated indels (NHEJ efficiency), and the percentage of unedited
alleles.
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Caption: Mechanism of CRISPR-Cas9 gene editing and subsequent DNA repair pathways.
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Caption: Workflow for TIDE and TIDER analysis of CRISPR-Cas9 editing.

Safety and Efficacy Considerations
While CRISPR-Cas9 is a powerful tool, ensuring its safety and efficacy is paramount,

especially in therapeutic applications.
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Off-Target Effects: One of the primary safety concerns is the potential for the Cas9 nuclease

to cut at unintended sites in the genome that are similar to the target sequence. Careful

design of the gRNA is crucial to minimize off-target effects.

Delivery Methods: The efficiency and safety of CRISPR-Cas9 delivery are critical. Various

methods are being explored, including viral vectors (e.g., adeno-associated viruses) and

non-viral methods like lipid nanoparticles. Each method has its own advantages and

potential risks, such as immunogenicity.

Long-Term Effects: For therapeutic applications, understanding the long-term effects of gene

editing is essential. Preclinical studies in animal models are crucial for assessing long-term

safety and efficacy.

Clinical Trials: Numerous clinical trials are underway to evaluate the safety and efficacy of

CRISPR-based therapies for a range of diseases, including sickle cell disease, beta-

thalassemia, and certain types of cancer.

Conclusion
TIDE and TIDER are invaluable tools for researchers using CRISPR-Cas9 gene editing. They

provide a straightforward and quantitative assessment of editing outcomes, enabling the rapid

optimization of experimental conditions and the validation of editing strategies. By following the

detailed protocols and understanding the underlying principles of CRISPR-Cas9, researchers

can effectively harness the power of this technology for both basic research and the

development of novel therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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